Acide 2-(4-bromophénylamino)thiazole-4-carboxylique

Vue d'ensemble

Description

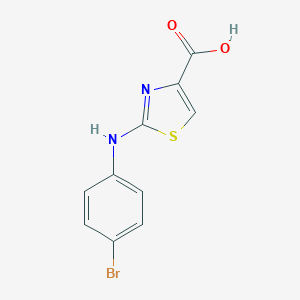

2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a 4-bromo-phenylamino group and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is primarily recognized for its anticancer properties . Thiazole derivatives, including 2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid, have been explored for their ability to inhibit tumor growth and enhance the efficacy of existing cancer therapies. Research has indicated that compounds with similar structures exhibit promising antitumor activity in various cancer models, suggesting that this specific thiazole derivative could play a role in developing new anticancer drugs .

Case Studies

- A study involving related thiazole derivatives demonstrated notable oral activity against human epidermoid carcinoma xenografts in nude mice. Such findings underscore the potential of thiazole compounds in cancer treatment .

- Another investigation highlighted the palladium-catalyzed direct arylation of thiazoles, which allows for functionalization that can modify biological activity, providing a pathway to synthesize more effective therapeutic agents .

Neuropharmacological Applications

2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid has also been studied as a potential metabotropic glutamate receptor (mGluR5) antagonist . This receptor is implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Compounds that antagonize mGluR5 have shown promise in treating conditions associated with glutamate dysregulation, including anxiety and depression .

Potential Therapeutic Uses

- Neurological Disorders : Targeting mGluR5 may provide therapeutic benefits for conditions like Huntington's chorea and amyotrophic lateral sclerosis (ALS) .

- Psychiatric Disorders : The compound's action on mGluR5 could be beneficial in managing anxiety disorders and depression .

Antimicrobial Properties

Preliminary studies suggest that 2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid may exhibit antimicrobial properties . The thiazole ring structure is known for its efficacy against various microbial strains, indicating potential applications in developing new antimicrobial agents .

Synthesis and Chemical Properties

The synthesis of 2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid typically involves several key steps:

- Formation of Intermediates : The synthesis often requires monitoring through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure yield and purity.

- Characterization : Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the compound's structural integrity .

Mécanisme D'action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, affecting their function and leading to changes at the cellular level .

Mode of Action

It’s known that such compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form strong bonds with its targets .

Biochemical Pathways

The compound may affect several biochemical pathways, depending on its specific targets. For instance, if it targets enzymes involved in cell division, it could affect the cell cycle and potentially have anti-cancer effects . If it targets neurotransmitter receptors, it could influence neural signaling pathways .

Pharmacokinetics

The presence of the carboxylic acid group could potentially enhance its solubility, aiding in its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme required for cell division, it could lead to cell cycle arrest and apoptosis . If it modulates a neurotransmitter receptor, it could alter neural signaling and influence behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and reactivity . Interactions with other molecules could influence its availability and binding to its targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid typically involves the reaction of 4-bromoaniline with thioamide derivatives under specific conditions. One common method includes the use of dry dichloromethane (DCM) as a solvent and lutidine as a base, with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl structure but lacks the carboxylic acid group.

N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a chloroacetamide group instead of a carboxylic acid.

Uniqueness

2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid is unique due to its combination of a bromophenyl group, a thiazole ring, and a carboxylic acid group, which confer distinct chemical reactivity and biological activity .

Activité Biologique

2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This compound features a thiazole ring, a carboxylic acid group, and a bromo-substituted phenylamino moiety, which may enhance its interaction with biological targets.

- Molecular Formula : C10H7BrN2O2S

- Molecular Weight : Approximately 273.14 g/mol

- CAS Number : 126456-06-2

The biological activity of 2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid is largely attributed to its ability to interact with specific enzymes and receptors. Similar compounds in the thiazole family have been shown to act as irreversible inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2). The presence of the bromo-phenylamino group suggests that this compound may also form covalent bonds with target enzymes, inhibiting their activity and potentially leading to therapeutic effects against cancer cells .

Anticancer Activity

Research indicates that thiazole derivatives, including 2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid, exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated enhanced antitumor activity in various models. In particular:

- In vitro studies have shown that some related thiazole derivatives possess cytotoxic effects against human cancer cell lines, including breast cancer (MCF7) and hepatocellular carcinoma (HepG-2) cell lines .

- Mechanistic studies suggest that these compounds may induce apoptosis or inhibit cell proliferation through interactions with cellular signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that 2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid may also exhibit antimicrobial properties. The thiazole ring is known for its ability to block the biosynthesis of bacterial lipids, which contributes to its effectiveness against various bacterial strains .

Case Studies and Research Findings

Synthesis Pathways

The synthesis of 2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid typically involves several steps:

- Starting Material : Ethyl 2-aminothiazole-4-carboxylate can be synthesized from thiourea and ethyl bromopyruvate.

- Amide Formation : The ethyl ester undergoes saponification to yield the carboxylic acid, which can then be reacted with 4-bromoaniline using coupling reagents like HATU or DCC.

- Further Modifications : The carboxylic acid can be esterified or further derivatized to enhance biological activity.

Propriétés

IUPAC Name |

2-(4-bromoanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2S/c11-6-1-3-7(4-2-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFYJFHPOHXNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373734 | |

| Record name | 2-(4-Bromoanilino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165682-80-4 | |

| Record name | 2-(4-Bromoanilino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 165682-80-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.